Acetochlor ESA sodium salt
Overview
Description
Acetochlor ESA sodium salt (CAS# 947601-84-5) is a useful research chemical . It is a metabolite of the herbicide, acetochlor used for the preemergence control of annual grasses and broad-leaved weeds in corn, soybeans, and other crops .
Molecular Structure Analysis
The molecular formula of Acetochlor ESA sodium salt is C14H20NNaO5S . It is an organosulfonic acid that is 2-oxoethanesulfonic acid substituted by an (ethoxymethyl)(2-ethyl-6-methylphenyl)amino group at position 2 .
Chemical Reactions Analysis
Acetochlor ESA sodium salt is a structural isomer of Alachlor ESA, and they have similar product ions of m/z 80 and 121 . Consistent chromatographic resolution is necessary for their analysis .
Physical And Chemical Properties Analysis
Acetochlor ESA sodium salt has a molecular weight of 337.37 . It is a white to off-white solid . It is slightly soluble in DMSO, Methanol, and Water . Its melting point is between 129-132°C .
Scientific Research Applications
Agriculture: Preemergence Weed Control
Acetochlor ESA sodium salt is primarily used as a metabolite of the herbicide acetochlor. It is effective in the preemergence control of annual grasses and broad-leaved weeds in crops like corn and soybeans . This application is crucial for maintaining crop health and yield by preventing competition for nutrients, light, and space.
Environmental Science: Monitoring and Risk Assessment
In environmental science, Acetochlor ESA sodium salt serves as an analytical reference standard . It helps in the determination of acetochlor levels in environmental samples, particularly water, using techniques like liquid chromatography coupled with mass spectrometry (LC-MS) . This is vital for monitoring the environmental impact of herbicide use and assessing risks to ecosystems.
Analytical Chemistry: Reference Standard
Acetochlor ESA sodium salt is used in analytical chemistry as a reference standard for the quantification of acetochlor residues in various samples . Its role is essential in ensuring the accuracy and reliability of analytical methods, such as HPLC and GC, which are used to detect and measure the presence of herbicides in agricultural products.
Water Treatment: Detection of Herbicide Degradates
In water treatment research, Acetochlor ESA sodium salt is important for the detection of herbicide degradates in drinking water. The EPA Method 535, for instance, utilizes this compound to identify and quantify ethanesulfonic acid and oxanilic acid degradates of chloroacetanilide herbicides in water samples . This application is critical for ensuring water safety and compliance with environmental regulations.
Soil Science: Soil Microbial Dynamics
Acetochlor ESA sodium salt is also used in soil science to study the impact of herbicides on soil microbial communities . Research has shown that acetochlor can affect microbial biomass and community structure in the soil, influencing the ecological balance and nutrient cycling processes .
Plant Protection: Herbicide Efficacy and Safety
In the field of plant protection, Acetochlor ESA sodium salt is evaluated for its efficacy in controlling weeds and its safety profile for crops. It is part of the risk assessment process for pesticide authorization, ensuring that the use of acetochlor-based herbicides does not pose undue risks to plant health or consumers .
Safety and Hazards
Mechanism of Action
Target of Action
Acetochlor ESA sodium salt is a metabolite of the herbicide, acetochlor . The primary targets of this compound are annual grasses and broad-leaved weeds in crops such as corn and soybeans . These plants are targeted because they compete with crops for resources, reducing crop yield and quality.
Mode of Action
The mode of action of Acetochlor ESA sodium salt involves elongase inhibition, and inhibition of geranylgeranyl pyrophosphate (GGPP) cyclization enzymes . These enzymes are part of the gibberellin pathway, which is crucial for plant growth and development . By inhibiting these enzymes, Acetochlor ESA sodium salt prevents the normal growth of the targeted weeds, leading to their death .
Biochemical Pathways
The biochemical pathways affected by Acetochlor ESA sodium salt are primarily those involved in the synthesis of gibberellins, a group of plant hormones that regulate growth and influence various developmental processes . By inhibiting the GGPP cyclization enzymes, Acetochlor ESA sodium salt disrupts the gibberellin pathway, preventing the synthesis of these hormones and thereby inhibiting the growth of the targeted weeds .
Pharmacokinetics
As a sodium salt, it is likely to be soluble in water, which could influence its absorption and distribution in the environment .
Result of Action
The result of the action of Acetochlor ESA sodium salt is the death of the targeted weeds. By inhibiting key enzymes in the gibberellin pathway, the compound prevents the normal growth and development of these plants, leading to their death . This helps to control the weed population in the crops, improving crop yield and quality .
Action Environment
The action of Acetochlor ESA sodium salt can be influenced by various environmental factors. For instance, its efficacy and stability may be affected by factors such as soil type, temperature, rainfall, and the presence of other chemicals in the environment
properties
IUPAC Name |
disodium;2-chloro-N-(ethoxymethyl)-N-(2-ethyl-6-methylphenyl)acetamide;ethanesulfonate;2-[3-(ethoxymethyl)-2-ethyl-6-methylanilino]-2-oxoethanesulfonate | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H20ClNO2.C14H21NO5S.C2H6O3S.2Na/c1-4-12-8-6-7-11(3)14(12)16(10-18-5-2)13(17)9-15;1-4-12-11(8-20-5-2)7-6-10(3)14(12)15-13(16)9-21(17,18)19;1-2-6(3,4)5;;/h6-8H,4-5,9-10H2,1-3H3;6-7H,4-5,8-9H2,1-3H3,(H,15,16)(H,17,18,19);2H2,1H3,(H,3,4,5);;/q;;;2*+1/p-2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ZUNNSDGGSBEZDK-UHFFFAOYSA-L | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC1=CC=CC(=C1N(COCC)C(=O)CCl)C.CCC1=C(C=CC(=C1NC(=O)CS(=O)(=O)[O-])C)COCC.CCS(=O)(=O)[O-].[Na+].[Na+] | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C30H45ClN2Na2O10S2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
739.3 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
disodium;2-chloro-N-(ethoxymethyl)-N-(2-ethyl-6-methylphenyl)acetamide;ethanesulfonate;2-[3-(ethoxymethyl)-2-ethyl-6-methylanilino]-2-oxoethanesulfonate |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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